4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one
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Overview
Description
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one is an organic compound characterized by a cyclohexane ring substituted with an isopropyl group and a methylpentan-2-one moiety. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms 4-isopropylcyclohexane, which is then further reacted with 4-methylpentan-2-one under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions typically yield cyclohexanol derivatives.
Substitution: Halogenation and other substitution reactions can introduce various functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens like chlorine and bromine, often in the presence of a catalyst, are used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclohexanol and cyclohexanone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, particularly in the context of enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the manufacture of fragrances and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclohexane ring structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the isopropyl and methylpentan-2-one groups.
4-Isopropylcyclohexanone: Similar structure but without the additional methylpentan-2-one moiety.
4-Methylcyclohexanone: Another related compound with a different substitution pattern on the cyclohexane ring
Uniqueness
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other cyclohexane derivatives may not be suitable .
Properties
CAS No. |
10534-37-9 |
---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one |
InChI |
InChI=1S/C15H28O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11,13-14H,6-10H2,1-5H3 |
InChI Key |
RLPJJOKZQQYRCM-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(=O)C |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(=O)C |
10534-37-9 | |
Origin of Product |
United States |
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